N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Description
N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N6O6S and its molecular weight is 430.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rajurkar and Pund (2014) details the synthesis of oxazol-5(4H)-one derivatives, including compounds similar to N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. These compounds showed promising antimicrobial and antifungal activities, suggesting potential applications in battling bacterial and fungal infections. The research highlighted the influence of different functional groups on the biological activity of these compounds, particularly noting the enhanced activity with the incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine (Rajurkar & Pund, 2014).
Antitumor and Antimicrobial Activities
In another study, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which were further reacted to yield various derivatives, including pyrazolylisoxazoles. These compounds demonstrated significant inhibition effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. Additionally, they exhibited antimicrobial activity, suggesting their potential use in cancer therapy and infection control (Riyadh, 2011).
Antimicrobial and Anti-Fungal Evaluation
Panchal and Patel (2012) reported on the synthesis of pyrazoline derivatives, displaying significant antimicrobial and anti-fungal activities. This research underlines the potential of such compounds in the development of new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Panchal & Patel, 2012).
Metal-Involved Solvothermal Interconversions
Li et al. (2010) explored the solvothermal reactions involving pyrazinyl substituted azole derivatives, leading to the formation of various crystalline materials with potential applications in material science. This study suggests the versatility of compounds like this compound in material synthesis and design (Li et al., 2010).
Acetylcholinesterase Inhibitor Activity
Elumalai et al. (2014) synthesized novel pyrazinamide condensed tetrahydropyrimidines, which were evaluated for acetyl and butyl cholinesterase inhibitor activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are commonly used (Elumalai et al., 2014).
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O6S/c1-10(24)23-30(27,28)12-4-2-11(3-5-12)20-16(26)14-9-29-17(21-14)22-15(25)13-8-18-6-7-19-13/h2-9H,1H3,(H,20,26)(H,23,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHZPOLYBPFTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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